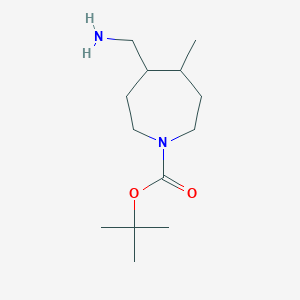

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to protect the amine during subsequent reactions and is later removed under acidic conditions . The synthetic route may involve multiple steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反応の分析

Types of Reactions

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the amine or carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学的研究の応用

Medicinal Chemistry Applications

One of the primary applications of tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to the synthesis of bioactive molecules, particularly those targeting bacterial infections.

Beta-Lactamase Inhibitors

Research indicates that derivatives of this compound can serve as intermediates in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. The compound's ability to undergo further chemical transformations makes it a valuable precursor in this context .

Antimicrobial Activity

Studies have shown that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. The structural features of this compound allow for the exploration of various substitutions that may enhance its activity against specific pathogens .

Synthetic Methodologies

The compound plays a significant role in synthetic organic chemistry as a building block for more complex molecules. Its functional groups facilitate various reactions, including:

Amide Formation

The carboxylate group in this compound can react with amines to form amides, which are important in drug design and development . This reaction is essential for synthesizing compounds with improved pharmacological profiles.

Coupling Reactions

This compound can also participate in coupling reactions, where it serves as a coupling partner to form larger molecular frameworks. Such reactions are fundamental in creating diverse libraries of compounds for screening in drug discovery .

Chemical Intermediate

As an intermediate, this compound is utilized in the preparation of various chemical entities:

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Used to synthesize beta-lactamase inhibitors and other antimicrobial agents |

| Organic Synthesis | Acts as a building block for complex organic molecules |

| Chemical Research | Serves as a model compound for studying reaction mechanisms and properties |

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

In a study focused on developing novel beta-lactamase inhibitors, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity against resistant bacterial strains, highlighting the compound's potential in combating antibiotic resistance .

Case Study 2: Antimicrobial Screening

A screening program evaluated several derivatives of this compound for antimicrobial activity. The results indicated that specific modifications enhanced efficacy against Gram-negative bacteria, suggesting pathways for further development into therapeutic agents .

作用機序

The mechanism of action of tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions .

類似化合物との比較

Similar Compounds

Similar compounds include other azepane derivatives and Boc-protected amines. Examples are tert-butanesulfinamide and other Boc-protected azepanes .

Uniqueness

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate is unique due to its specific structure, which combines a Boc-protected amine with a seven-membered azepane ring

生物活性

Chemical Identity

tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate, with the CAS number 1782491-36-4, is a compound characterized by its unique azepane ring structure. It is primarily utilized in medicinal chemistry for its potential biological activities, particularly in drug development and synthesis.

Molecular Structure

The molecular formula of this compound is C12H23N2O2. The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exhibit effects on neurotransmitter systems, particularly in the modulation of receptors involved in neurological functions.

Pharmacological Properties

Research indicates that this compound may have potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its structural features suggest possible interactions with neurotransmitter receptors and enzymes involved in neurochemical pathways.

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of similar azepane derivatives. The findings suggested that compounds with structural similarities to this compound exhibited significant protective effects against oxidative stress-induced neuronal damage. This was measured using cell viability assays and oxidative stress markers.

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of related compounds. The results indicated that these azepane derivatives could inhibit acetylcholinesterase (AChE) activity, suggesting potential benefits in treating Alzheimer's disease by enhancing cholinergic transmission.

Comparative Biological Activity Table

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Aminomethylation : Introduction of the aminomethyl group can be accomplished via reductive amination or similar methods.

- Carboxylation : The carboxylic acid moiety can be added through carboxylation reactions using suitable reagents.

Applications in Drug Discovery

Due to its structural characteristics and biological activity, this compound serves as a valuable building block in medicinal chemistry. Its derivatives are explored for therapeutic applications targeting neurological conditions, pain management, and other disorders.

特性

IUPAC Name |

tert-butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-5-7-15(8-6-11(10)9-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPBYYAOYIPQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCC1CN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。